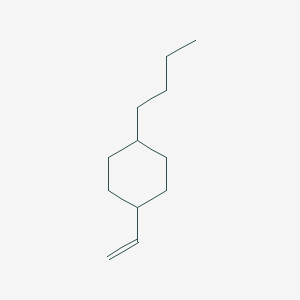

1-Butyl-4-vinylcyclohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butyl-4-vinylcyclohexane: is an organic compound with the molecular formula C18H32 It is a derivative of cyclohexane, where a butyl group and a vinyl group are attached to the cyclohexane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-vinylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane with butyl and vinyl groups under controlled conditions. The reaction typically requires a catalyst, such as palladium or platinum , to facilitate the addition of the butyl and vinyl groups to the cyclohexane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-vinylcyclohexane can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The butyl and vinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Catalysts like or can be employed for the reduction reactions.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed:

Epoxides: Formed from the oxidation of the vinyl group.

Saturated derivatives: Formed from the reduction of the vinyl group.

Substituted cyclohexanes: Formed from substitution reactions.

Scientific Research Applications

Chemistry: 1-Butyl-4-vinylcyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: drug discovery and development . Researchers are exploring its use in the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins . Its vinyl group allows for polymerization reactions, leading to the formation of materials with desirable properties .

Mechanism of Action

The mechanism of action of 1-Butyl-4-vinylcyclohexane involves its ability to undergo various chemical reactions due to the presence of the butyl and vinyl groups. These groups can participate in electrophilic addition , nucleophilic substitution , and radical reactions , allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

- trans-1-Butyl-4-ethyl-cyclohexane

- trans-1-Butyl-4-methyl-cyclohexane

- trans-1-Butyl-4-phenyl-cyclohexane

Uniqueness: 1-Butyl-4-vinylcyclohexane is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other similar compounds. The vinyl group allows for polymerization and oxidation reactions that are not possible with compounds lacking this functional group .

Biological Activity

1-Butyl-4-vinylcyclohexane is a compound of interest in various fields, particularly due to its potential biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a butyl group and a vinyl group attached. This structure influences its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Cell Membrane Interaction : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.

- Signal Transduction Modulation : It may influence key signaling pathways involved in cell growth and apoptosis, such as the MAPK/ERK pathway.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound reported a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL. The compound was noted for its rapid action, achieving significant bacterial reduction within one hour of exposure.

Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations of 50 µM, there was a 70% reduction in viability of breast cancer cells after 48 hours.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Strong | Membrane disruption, apoptosis |

| Butylparaben | Low | None | Estrogenic activity |

| Vinylcyclohexane | Moderate | Moderate | Cell membrane interaction |

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicological evaluations suggest low toxicity at therapeutic doses; however, further studies are warranted to fully understand the long-term effects and potential side effects in vivo.

Properties

IUPAC Name |

1-butyl-4-ethenylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,11-12H,2-3,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTKBPJZRODSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.